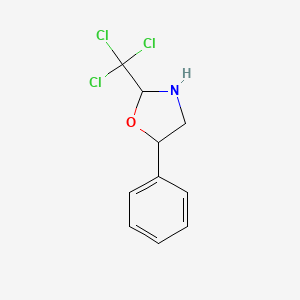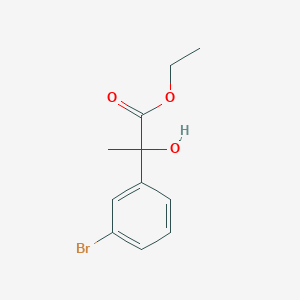
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is a heterocyclic compound that features an isoxazoline ring with a hydroxymethyl group at the 3-position and a phenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazoline ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-phenyl-2-isoxazoline.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted phenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Hydroxymethyl)-5-phenyl-2-isoxazole: Similar structure but with an isoxazole ring.
3-(Hydroxymethyl)-5-phenyl-2-oxazoline: Similar structure but with an oxazoline ring.
3-(Hydroxymethyl)-5-phenyl-2-thiazoline: Similar structure but with a thiazoline ring.
Uniqueness
(5-Phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is unique due to the presence of the isoxazoline ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C10H11NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-5,10,12H,6-7H2 |
Clave InChI |
ZMJLEBRQBCXOFI-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON=C1CO)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(7-Bromo-5-iodobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B8604380.png)
![(S)-2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B8604387.png)



